

2-Methylbenzoyl Bromide vs. Chloride: Reactivity & Selection Guide[1]

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-Methylbenzoyl bromide

Cat. No.: B8690076

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Executive Summary

In the landscape of acylating agents, 2-methylbenzoyl chloride is the standard "workhorse" reagent—commercially stable, easy to handle, and sufficiently reactive for most primary amines and unhindered alcohols.

2-Methylbenzoyl bromide, conversely, is a "specialist" reagent. It is significantly more reactive due to the superior leaving group ability of the bromide ion but is rarely isolated due to hydrolytic instability. It is best employed in situ or for specific applications where the chloride fails to drive conversion, such as coupling with electron-deficient anilines or sterically crowded secondary alcohols.

Chemical Profile & Physical Properties[2][3][4]

The 2-methyl (ortho-methyl) substitution introduces significant steric strain compared to unsubstituted benzoyl halides.[1] This "ortho effect" generally retards nucleophilic attack, making the choice of leaving group (Br vs. Cl) critical for reaction success.

Feature	2-Methylbenzoyl Chloride	2-Methylbenzoyl Bromide
CAS Number	933-88-0	Not commonly listed (often in situ)
Synonyms	o-Toluoyl chloride	o-Toluoyl bromide
Molecular Weight	154.59 g/mol	199.05 g/mol
Physical State	Colorless to pale yellow liquid	Yellow/Orange liquid (fumes in air)
Boiling Point	213–214 °C (atm); 88–90 °C (12 mmHg)	~235 °C (est.); Decomposes upon distillation
Density	1.185 g/mL	~1.5–1.6 g/mL (est.) ^{[1][2]}
Stability	Stable under N ₂ ; Slow hydrolysis in air	Highly moisture sensitive; Rapid hydrolysis
Primary Use	General acylation, Friedel-Crafts	Difficult couplings, HVZ intermediates

Mechanistic Reactivity: The Ortho-Effect

The reactivity difference between these two species is governed by two competing factors: Leaving Group Ability and Steric Hindrance.

Electronic Factors (Leaving Group)

The Carbon-Halogen bond strength dictates the rate of the rate-determining step (breakdown of the tetrahedral intermediate).

- C-Cl Bond Dissociation Energy: ~327 kJ/mol^[1]
- C-Br Bond Dissociation Energy: ~285 kJ/mol^[1]
- Basicity (pK_a of conjugate acid): Cl⁻ (-7) vs. Br⁻ (-9).^[1] Bromide is a weaker base and a better leaving group, accelerating the elimination step.

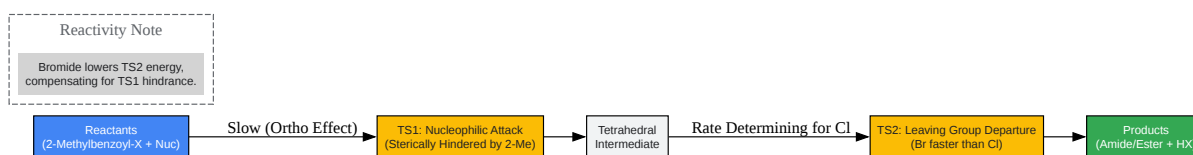
Steric Factors (The Ortho Effect)

The 2-methyl group projects into the reaction trajectory of the incoming nucleophile.

- Impact: This steric bulk raises the activation energy for the formation of the tetrahedral intermediate.
- Consequence: While 2-methylbenzoyl chloride is often too slow for hindered nucleophiles (due to the combined penalty of the ortho-methyl group and the stronger C-Cl bond), the **2-methylbenzoyl bromide** compensates for the steric penalty with its highly labile C-Br bond, restoring reaction rates to practical levels.[1]

Visualizing the Mechanism

The following diagram illustrates the Nucleophilic Acyl Substitution pathway, highlighting where the bromide lowers the energy barrier.



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Figure 1: Reaction coordinate flow. The 2-methyl group raises the energy of TS1. The Bromide leaving group significantly lowers the energy of TS2 compared to Chloride.

Experimental Protocols

Protocol A: Standard Synthesis of 2-Methylbenzoyl Chloride

Best for: Routine synthesis, stable storage.[1]

- Reagents: 2-Methylbenzoic acid (1.0 eq), Thionyl Chloride (SOCl₂, 1.5 eq), DMF (cat. 2-3 drops).[1]
- Setup: Flame-dried round-bottom flask with a reflux condenser and HCl gas trap.

- Procedure:
 - Suspend 2-methylbenzoic acid in dry toluene (optional, can be run neat).[1]
 - Add SOCl_2 dropwise at room temperature.
 - Add catalytic DMF (initiates formation of the Vilsmeier-Haack like intermediate).
 - Heat to reflux (80°C) for 2–3 hours until gas evolution ceases.
 - Purification: Remove excess SOCl_2 under reduced pressure. Distill the residue under vacuum (bp $\sim 90^\circ\text{C}$ @ 12 mmHg) to obtain a clear liquid.

Protocol B: In Situ Generation of **2-Methylbenzoyl Bromide**

Best for: Reacting with deactivated anilines or tertiary alcohols.[1]

- Reagents: 2-Methylbenzoic acid (1.0 eq), Phosphorus Tribromide (PBr_3 , 0.4 eq).
- Setup: Two-neck flask under Argon atmosphere.
- Procedure:
 - Dissolve 2-methylbenzoic acid in anhydrous DCM or Toluene.[1]
 - Cool to 0°C .
 - Add PBr_3 dropwise (Caution: Exothermic).
 - Allow to warm to room temperature and stir for 2 hours.
 - Usage: Do not perform aqueous workup (hydrolysis risk). The resulting solution containing **2-methylbenzoyl bromide** should be cannulated directly into the solution of the nucleophile (amine/alcohol) and base (pyridine/ Et_3N).

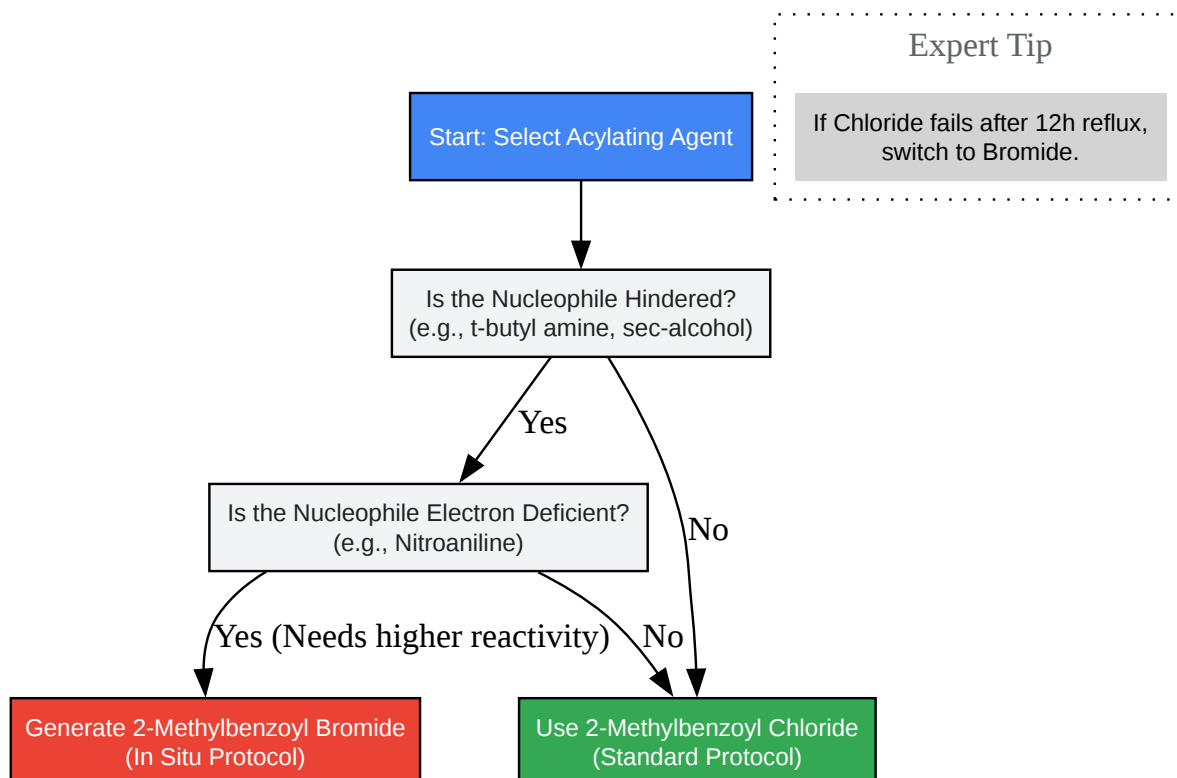
Comparative Performance Data

The following table summarizes relative reactivity rates based on solvolysis data of benzoyl halides, adjusted for the ortho-substituent effect.

Reaction Type	Substrate	2-Methylbenzoyl Chloride	2-Methylbenzoyl Bromide	Recommendation
Hydrolysis	Water	Slow (Hours)	Fast (Minutes)	Use Chloride for ease of handling. [1]
Aminolysis	Primary Amine (e.g., Benzylamine)	Excellent	Too Reactive (Risk of bis-acylation)	Use Chloride
Aminolysis	Hindered Amine (e.g., t-Butylamine)	Sluggish (<50% yield)	Good (>85% yield)	Use Bromide
Esterification	Phenols / Sec-Alcohols	Moderate (Requires heat/DMAP)	Fast (RT, no catalyst)	Use Bromide
Friedel-Crafts	Benzene / Toluene	Good (Requires AlCl ₃)	Excellent (Can use milder Lewis Acids)	Use Bromide for deactivated rings.[1]

Decision Matrix: When to Switch?

Use the following logic flow to determine if you should synthesize the bromide intermediate or stick with the commercial chloride.



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Figure 2: Decision tree for selecting the optimal halide.

References

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- To cite this document: BenchChem. [2-Methylbenzoyl Bromide vs. Chloride: Reactivity & Selection Guide[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8690076/docs#2-methylbenzoyl-bromide-vs-chloride-reactivity-selection-guide-1>]

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